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An In-depth Technical Guide to 3-Bromophenetole: Properties, Synthesis, and Applications in
Modern Chemistry

Introduction

3-Bromophenetole, systematically known as 1-bromo-3-ethoxybenzene, is a halogenated
aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural
combination—an ethoxy group and a bromine atom positioned meta to each other on a
benzene ring—provides a valuable scaffold for the construction of more complex molecules.
The ethoxy group, a weak activating group, and the bromine atom, a reactive handle for cross-
coupling reactions, make 3-Bromophenetole a reagent of significant interest, particularly in the
fields of pharmaceutical development, agrochemicals, and materials science. This guide
provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity,
and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Bromophenetole is a combustible liquid under standard conditions. Its key physical and
chemical properties are summarized in the table below, sourced from established chemical
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databases.[1][2][3]

Property Value Source(s)
IUPAC Name 1-bromo-3-ethoxybenzene [1114]
Synonyms 3-Bromophenyl ethyl ether [2][4]

CAS Number 2655-84-7 [1112114]
Molecular Formula CsHsBrO [1][4]
Molecular Weight 201.06 g/mol [11[2]
Appearance Liquid N/A
Boiling Point 206 °C (lit.) [2][5]
Density 1.481 g/mL at 25 °C (lit.) [2]

Refractive Index

n20/D 1.548 (lit.)

[2]

Flash Point 83 °C (181.4 °F) - closed cup [2]

SMILES CCOclcccce(Br)cl [2]
LOBMPJSTUHWGDE-

InChlKey [2]

UHFFFAOYSA-N

Molecular Structure

The structure of 3-Bromophenetole features a benzene ring substituted with an ethoxy group

(-OCH2CHs) and a bromine atom at positions 1 and 3, respectively. This meta-substitution

pattern influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of 3-Bromophenetole (1-bromo-3-ethoxybenzene).

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of 3-Bromophenetole's identity and

purity. Key expected spectral features are outlined below.[1][6]
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e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show characteristic signals for the aromatic protons and the ethoxy group. The aromatic
region (typically & 6.8-7.4 ppm) will display a complex splitting pattern due to the meta-
substitution. The ethoxy group will present as a triplet at approximately d 1.4 ppm (for the -
CHs) and a quartet at around 6 4.0 ppm (for the -OCH2-).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will show eight
distinct signals. The carbon attached to the bromine (C-Br) will be found around & 122 ppm,
while the carbon attached to the ether oxygen (C-O) will be significantly downfield, near &
159 ppm. The remaining four aromatic carbons will appear between o 115-130 ppm. The
ethoxy carbons will be visible at approximately & 63 ppm (-OCH2-) and & 15 ppm (-CHs).[1]

[6]

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic
absorption bands. Key peaks include C-H stretching for the aromatic ring (~3000-3100
cm™1), aliphatic C-H stretching for the ethyl group (~2850-2980 cm~1), C=C aromatic ring
stretching (~1475-1580 cm~1), and a strong C-O-C ether stretching band (~1250 cm~1). The
C-Br stretch typically appears in the fingerprint region, below 1000 cm—1.

e Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic
molecular ion peak (M*) and an M+2 peak of nearly equal intensity, which is indicative of the
presence of a single bromine atom due to its isotopic distribution (7°Br and 81Br).

Synthesis and Manufacturing

3-Bromophenetole is most commonly synthesized from its precursor, 3-bromophenol, via a
Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a
more nucleophilic phenoxide, which then undergoes an S»2 reaction with an ethylating agent.

Protocol: Synthesis of 3-Bromophenetole from 3-
Bromophenol

This protocol is based on the well-established Williamson ether synthesis methodology.[7]
Materials:

e 3-Bromophenol
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» lodoethane (or Bromoethane)

e Potassium Carbonate (K2COs), anhydrous

o Acetone (or Dimethylformamide, DMF), anhydrous

o Diethyl ether

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Brine (saturated aqueous NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Naz2S0a)
Procedure:

» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and
anhydrous acetone.

o Addition of Ethylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise
at room temperature.

o Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and filter off the
solid potassium carbonate. Rinse the solid with a small amount of acetone.

o Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve
the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated
NaHCOs solution, water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the solvent under reduced pressure to yield the crude 3-Bromophenetole.

« Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to obtain pure 3-Bromophenetole.
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Causality and Self-Validation:

Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenol
(pKa ~9-10) but is mild enough to avoid side reactions. Its insolubility in acetone drives the

reaction forward as the phenoxide is formed.[7]

e Solvent Choice: Acetone or DMF are suitable polar aprotic solvents that facilitate Sn2
reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.

e Workup Logic: The aqueous washes are critical. The NaHCOs wash removes any unreacted
acidic 3-bromophenol. The brine wash helps to break any emulsions and remove bulk water
from the organic phase before the final drying step.

» Validation: The purity of the final product should be confirmed by the spectroscopic methods
described above (NMR, IR, MS) and compared against reference spectra.
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Caption: General workflow for the synthesis of 3-Bromophenetole.
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Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromophenetole is primarily derived from the reactivity of the C-Br
bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-
coupling reactions.[8]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating
biaryl structures.

e Heck Coupling: Reaction with alkenes to form substituted alkenes.

o Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted
anilines.

¢ Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing aryl
alkynes.

The reactivity in these transformations is generally high, following the trend | > Br > ClI for the
halide leaving group.[8] The meta-position of the ethoxy group provides moderate electronic
influence compared to ortho- or para-substituents, leading to predictable reactivity.[9]

In drug development, brominated aromatic compounds are invaluable building blocks.[10][11]
3-Bromophenetole can be used to introduce the 3-ethoxyphenyl moiety into a target molecule.
This fragment can influence a drug candidate's pharmacokinetic properties, such as
lipophilicity, metabolic stability, and receptor binding affinity.[10] While specific blockbuster
drugs directly using 3-Bromophenetole as a starting material are not prominently cited, its
utility is analogous to other bromophenol derivatives that are key intermediates in the synthesis
of APIs across various therapeutic areas, including oncology, inflammation, and infectious
diseases.[10][12]

Safety and Handling

3-Bromophenetole is classified as a hazardous substance and requires careful handling in a
laboratory setting.

e GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and
may cause respiratory irritation (H335).[1][13]
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e Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid
breathing vapors and prevent contact with skin and eyes.[7][13]

o First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15
minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the
person to fresh air. Seek medical attention if symptoms persist.[13]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

3-Bromophenetole is a synthetically valuable building block whose utility is rooted in its
straightforward synthesis and the versatile reactivity of its aryl-bromide functional group. For
researchers in medicinal chemistry and process development, it offers a reliable means to
incorporate the 3-ethoxyphenyl group, a common motif in pharmacologically active
compounds. A thorough understanding of its properties, synthesis, and reactivity, coupled with
stringent safety protocols, enables its effective use in the creation of novel and complex
molecular architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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